N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide hybrid compound characterized by a 4-ethoxyphenyl group, an ethyl-substituted triazole ring, and a thiophene moiety. Its molecular formula is C₁₈H₂₀N₄O₂S₂, and it exhibits structural versatility due to the combination of electron-donating (ethoxy) and aromatic (thiophene) groups. This compound is of interest in medicinal chemistry and agrochemical research due to the triazole core’s known role in bioactivity, such as antimicrobial, anti-inflammatory, and enzyme inhibition properties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-3-22-17(15-6-5-11-25-15)20-21-18(22)26-12-16(23)19-13-7-9-14(10-8-13)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUYDQPDQEWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571180-31-9 | |
| Record name | N-(4-ETHOXYPHENYL)-2-((4-ET-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their medicinal properties. The unique combination of an ethoxyphenyl group, a thiophene moiety, and a triazole ring suggests that this compound may exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The compound's structural features are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C18H20N4O2S2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 571180-31-9 |
| Purity | Typically 95% |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit significant antifungal activity against various fungal strains. In studies involving related triazole compounds, it was found that certain derivatives demonstrated higher efficacy than established antifungal agents like ketoconazole and bifonazole .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been widely documented. Compounds similar to N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies reported that certain triazole-thiadiazole hybrids exhibited MIC values significantly lower than those of standard antibiotics .
Anticancer Properties
The anticancer activity of triazole derivatives is an area of active research. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. The incorporation of thiophene and triazole moieties has been associated with enhanced cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. The inhibition of specific enzymes involved in inflammatory pathways suggests that N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess similar effects .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for the development of new therapeutic agents. The presence of the ethoxyphenyl group and the thiophene moiety in N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its biological activity by facilitating interactions with target proteins or enzymes.
Comparative Analysis
The following table summarizes the biological activities of various triazole derivatives compared to N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
| Compound | Biological Activity |
|---|---|
| N-(2-hydroxyphenyl)-2-{[4-methylthio]-triazol}acetamide | Antimicrobial |
| 5-(furan) -triazole derivative | Anticancer |
| N-(4-methoxyphenyl)-1,2,4-triazole | Anti-inflammatory |
| N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-y)-triazol]}acetamide | Potentially broad spectrum |
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Ethoxy group at the ortho (2-) position instead of para (4-) on the phenyl ring.
- Impact : The para-ethoxy configuration in the target compound enhances steric accessibility for binding to biological targets compared to the ortho isomer, which may hinder interactions due to spatial crowding .
N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Replacement of the ethoxy group with an acetyl group.
Triazole Ring Modifications
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Ethyl group on the triazole replaced with a propenyl group.
- Impact : The propenyl group increases hydrophobicity and may enhance membrane permeability, but its unsaturated bond could introduce reactivity risks (e.g., oxidation) compared to the stable ethyl substituent .
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetylphenyl)acetamide
- Structural Difference: Amino group on the triazole instead of ethyl, with a chloro-substituted phenyl.
Heterocyclic Appendages
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Thiophene replaced with pyridine.
- Impact : Pyridine’s nitrogen atom introduces basicity, which may improve solubility in acidic environments but reduce compatibility with hydrophobic binding pockets compared to thiophene’s neutral aromatic system .
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Structural Difference : Thiophene replaced with pyridine; ethylphenyl instead of ethoxyphenyl.
- Impact : VUAA-1 acts as an insect Orco channel agonist, demonstrating that pyridine and ethyl groups favor neuronal activity, whereas the target compound’s ethoxyphenyl and thiophene may prioritize antimicrobial or anti-inflammatory pathways .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Triazole-thioacetamide hybrids with ethoxyphenyl groups show promise in anti-exudative assays, with activity comparable to diclofenac sodium at 10 mg/kg doses . Thiophene-containing analogs are prioritized for antimicrobial studies due to sulfur’s role in disrupting bacterial membranes .
- Synthetic Challenges : The ethyl group on the triazole in the target compound requires precise alkylation conditions to avoid byproducts, whereas propenyl derivatives demand stabilization strategies .
- Computational Insights : Density-functional theory (DFT) studies on similar triazoles correlate electron density distribution with bioactivity, suggesting the ethoxy group’s electron donation enhances binding to inflammatory enzymes like COX-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
